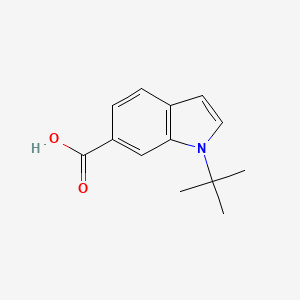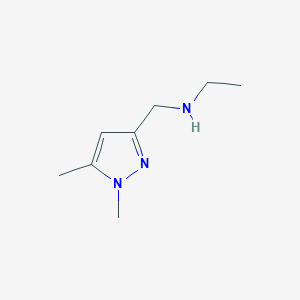
Methyl 1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-7-carboxylate is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-7-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminophenol with diethyl carbonate in the presence of a base, followed by cyclization and esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted benzoxazines, which can be further utilized in various applications .
Aplicaciones Científicas De Investigación
Methyl 1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of Methyl 1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its pharmacological activities, including antimicrobial and antihypertensive properties.
Benzoxazinone: Another benzoxazine derivative with significant medicinal importance.
Uniqueness
Methyl 1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-7-carboxylate is unique due to its specific structural features and the potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its promising biological activities make it a compound of significant interest in scientific research .
Propiedades
Fórmula molecular |
C10H7NO5 |
|---|---|
Peso molecular |
221.17 g/mol |
Nombre IUPAC |
methyl 2,4-dioxo-1H-3,1-benzoxazine-7-carboxylate |
InChI |
InChI=1S/C10H7NO5/c1-15-8(12)5-2-3-6-7(4-5)11-10(14)16-9(6)13/h2-4H,1H3,(H,11,14) |
Clave InChI |
NHZXTKWCFWVPJM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)C(=O)OC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Ethyl 6-((tert-butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15203643.png)




